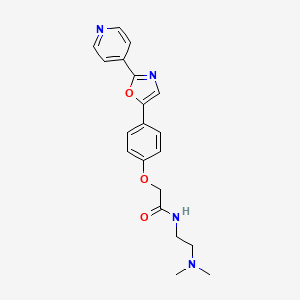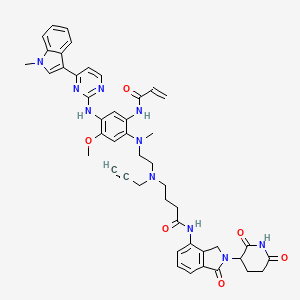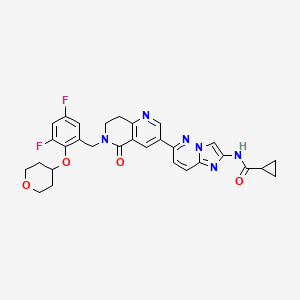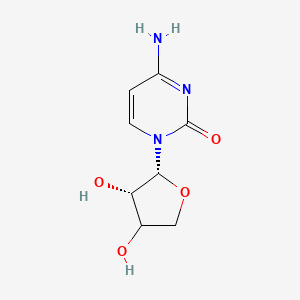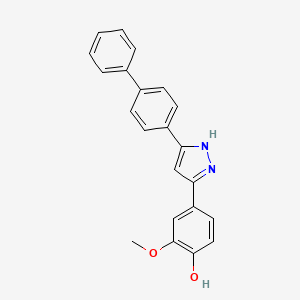
Sodium 3-(aminosulphonyl)-5-(butylamino)-4-phenoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-(aminosulphonyl)-5-(butylamino)-4-phenoxybenzoate is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-(aminosulphonyl)-5-(butylamino)-4-phenoxybenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Nitration and Reduction: The initial step involves the nitration of a suitable aromatic compound, followed by reduction to introduce the amino group.
Sulfonation: The amino group is then sulfonated using reagents like chlorosulfonic acid or sulfur trioxide.
Coupling Reaction: The sulfonated intermediate is coupled with a butylamine derivative under controlled conditions to introduce the butylamino group.
Phenoxy Substitution: Finally, the phenoxy group is introduced through a nucleophilic aromatic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and butylamino groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the sulfonyl group to sulfide or thiol derivatives.
Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like hydroxide or alkoxide ions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols and sulfides.
Substitution Products: Halogenated or alkylated derivatives.
Chemistry:
Catalysis: Used as a ligand in transition metal catalysis for various organic transformations.
Material Science: Incorporated into polymers to enhance their thermal and mechanical properties.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Labeling: Used in the labeling of proteins for tracking and imaging studies.
Medicine:
Antibacterial Agent: Explored for its potential as an antibacterial agent due to its sulfonamide moiety.
Drug Development: Investigated as a lead compound for developing new therapeutic agents.
Industry:
Dye Manufacturing: Used in the synthesis of dyes and pigments.
Agriculture: Employed in the formulation of agrochemicals for pest control.
Mecanismo De Acción
The mechanism of action of Sodium 3-(aminosulphonyl)-5-(butylamino)-4-phenoxybenzoate involves its interaction with specific molecular targets. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication. Additionally, the compound may interact with other enzymes and receptors, modulating various biochemical pathways.
Comparación Con Compuestos Similares
- Sodium 4-(aminosulphonyl)-5-(butylamino)-3-phenoxybenzoate
- Sodium 3-(aminosulphonyl)-4-(butylamino)-5-phenoxybenzoate
- Sodium 5-(aminosulphonyl)-3-(butylamino)-4-phenoxybenzoate
Comparison:
- Structural Differences: The position of the substituents on the aromatic ring varies among these compounds, leading to differences in their chemical reactivity and biological activity.
- Unique Features: Sodium 3-(aminosulphonyl)-5-(butylamino)-4-phenoxybenzoate is unique due to its specific substitution pattern, which may confer distinct binding properties and biological effects compared to its analogs.
Propiedades
Número CAS |
28434-74-4 |
|---|---|
Fórmula molecular |
C17H19N2NaO5S |
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
sodium;3-(butylamino)-4-phenoxy-5-sulfamoylbenzoate |
InChI |
InChI=1S/C17H20N2O5S.Na/c1-2-3-9-19-14-10-12(17(20)21)11-15(25(18,22)23)16(14)24-13-7-5-4-6-8-13;/h4-8,10-11,19H,2-3,9H2,1H3,(H,20,21)(H2,18,22,23);/q;+1/p-1 |
Clave InChI |
QDFGOJHAQZEYQL-UHFFFAOYSA-M |
SMILES canónico |
CCCCNC1=C(C(=CC(=C1)C(=O)[O-])S(=O)(=O)N)OC2=CC=CC=C2.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-[(1S)-1-[2-(aminomethyl)-6-oxo-5-oxa-7-azaspiro[3.4]octan-7-yl]ethyl]-3-[3-fluoro-4-(methanesulfonamido)phenyl]-1H-indole-2-carboxylic acid](/img/structure/B12408014.png)
